2-(4-chloro-1H-pyrazol-1-yl)butanamide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(4-chloropyrazol-1-yl)butanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10ClN3O/c1-2-6(7(9)12)11-4-5(8)3-10-11/h3-4,6H,2H2,1H3,(H2,9,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXJFZGKYPUFKJP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)N)N1C=C(C=N1)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Structural Characterization and Elucidation of 2 4 Chloro 1h Pyrazol 1 Yl Butanamide
Spectroscopic Analysis for Definitive Structural Assignment
Spectroscopic techniques provide a detailed view of the molecular framework by examining the interaction of the compound with electromagnetic radiation. Each method offers unique insights into the connectivity, functional groups, and electronic environment of the molecule.
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the precise connectivity of atoms in a molecule. High-resolution ¹H and ¹³C NMR, supplemented by two-dimensional (2D) techniques, allows for the complete assignment of all proton and carbon signals, confirming the covalent structure of 2-(4-chloro-1H-pyrazol-1-yl)butanamide.
The ¹H NMR spectrum provides information on the chemical environment and neighboring protons for each hydrogen atom in the molecule. The pyrazole (B372694) ring protons, H3 and H5, are expected to appear as distinct singlets in the aromatic region, with their chemical shifts influenced by the electron-withdrawing nature of the adjacent nitrogen atoms and the chlorine substituent. The chiral proton on the butanamide chain (α-carbon) would present as a multiplet due to coupling with the adjacent methylene (B1212753) and methyl protons. The amide (-NH₂) protons typically appear as two broad singlets, whose chemical shift can be solvent-dependent.
¹³C NMR spectroscopy maps the carbon skeleton. The spectrum would show distinct signals for the two sp²-hybridized carbons of the pyrazole ring (C3 and C5) and the carbon bearing the chlorine atom (C4). The carbonyl carbon (C=O) of the amide group is characteristically found in the downfield region (around 170 ppm). Signals for the chiral α-carbon, the methylene group, and the terminal methyl group of the butanamide sidechain would appear in the aliphatic region of the spectrum.
To definitively link proton and carbon signals, 2D NMR experiments such as Heteronuclear Single Quantum Coherence (HSQC) are utilized. HSQC correlates directly bonded ¹H and ¹³C nuclei, while Heteronuclear Multiple Bond Correlation (HMBC) reveals longer-range (2-3 bond) H-C couplings, which is crucial for confirming the connection between the butanamide sidechain and the N1 position of the pyrazole ring.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound Note: Predicted values are based on analogous structures and may vary based on solvent and experimental conditions.
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| H3 (pyrazole) | ~7.5 - 7.8 | Singlet |
| H5 (pyrazole) | ~7.8 - 8.1 | Singlet |
| CH (α-carbon) | ~4.8 - 5.1 | Triplet or Doublet of Doublets |
| NH₂ (amide) | ~7.0 - 7.5 (broad) | Two Singlets |
| CH₂ | ~1.9 - 2.2 | Multiplet |
| CH₃ | ~0.9 - 1.1 | Triplet |
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound Note: Predicted values are based on analogous structures and may vary based on solvent and experimental conditions.
| Carbon Assignment | Predicted Chemical Shift (ppm) |
|---|---|
| C=O (amide) | ~170 - 173 |
| C5 (pyrazole) | ~138 - 141 |
| C3 (pyrazole) | ~128 - 131 |
| C4 (pyrazole) | ~105 - 108 |
| CH (α-carbon) | ~55 - 58 |
| CH₂ | ~25 - 28 |
| CH₃ | ~10 - 13 |
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The absorption of IR radiation or the inelastic scattering of laser light (Raman) corresponds to specific bond vibrations (stretching, bending), providing a molecular fingerprint and confirming the presence of key functional groups.
For this compound, the IR spectrum would prominently feature a strong absorption band corresponding to the C=O stretching vibration of the amide group, typically in the range of 1650-1690 cm⁻¹. The N-H stretching vibrations of the primary amide would appear as two distinct bands in the region of 3200-3400 cm⁻¹. C-H stretching vibrations from the aliphatic chain and the pyrazole ring are expected between 2850 and 3100 cm⁻¹. The C-N and C-C stretching modes, as well as various bending vibrations, contribute to the complex fingerprint region (below 1500 cm⁻¹), which is unique to the molecule. The C-Cl stretching vibration would be observed in the lower frequency region, typically around 700-800 cm⁻¹.
Raman spectroscopy would complement this data, often showing strong signals for the symmetric vibrations of the pyrazole ring and C-C backbone, which may be weak in the IR spectrum.
Table 3: Key IR Absorption Bands for this compound
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |
|---|---|---|
| N-H Stretch (Amide) | 3200 - 3400 | Medium-Strong |
| C-H Stretch (Aromatic/Aliphatic) | 2850 - 3100 | Medium |
| C=O Stretch (Amide I) | 1650 - 1690 | Strong |
| N-H Bend (Amide II) | 1590 - 1650 | Medium |
| C=C, C=N Stretch (Pyrazole) | 1400 - 1600 | Medium |
| C-Cl Stretch | 700 - 800 | Medium-Strong |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from lower energy molecular orbitals (like the highest occupied molecular orbital, HOMO) to higher energy ones (like the lowest unoccupied molecular orbital, LUMO). The wavelength of maximum absorbance (λ_max) is characteristic of the molecule's conjugated system.
The primary chromophore in this compound is the 4-chloro-1H-pyrazole ring. Pyrazole derivatives typically exhibit strong absorption bands in the UV region corresponding to π → π* transitions within the aromatic ring. physchemres.org The presence of the chlorine atom and the butanamide substituent may cause a slight bathochromic (red) or hypsochromic (blue) shift compared to unsubstituted pyrazole. The electronic transitions are sensitive to solvent polarity, which can influence the energy levels of the molecular orbitals. physchemres.org A typical UV-Vis spectrum, recorded in a solvent like ethanol (B145695) or acetonitrile (B52724), would be expected to show a λ_max value in the range of 210-250 nm.
X-ray Crystallography for Solid-State Structure Determination
While spectroscopy defines the molecule's connectivity, X-ray crystallography provides the ultimate, unambiguous determination of its three-dimensional structure in the solid state. This technique yields precise bond lengths, bond angles, and torsional angles, and reveals how molecules arrange themselves in a crystal lattice.
Single Crystal Growth Techniques
The prerequisite for X-ray diffraction analysis is the availability of high-quality single crystals. Growing crystals of sufficient size and quality can be achieved through several methods. For a compound like this compound, a common and effective technique is slow evaporation of a saturated solution. researchgate.net A suitable solvent or solvent system must be identified in which the compound has moderate solubility. Solvents such as ethanol, acetonitrile, ethyl acetate, or mixtures like toluene/acetonitrile could be explored. researchgate.net The solution is filtered to remove impurities and left undisturbed in a loosely covered container, allowing the solvent to evaporate slowly over days or weeks, promoting the formation of well-ordered crystals. Another potential method is slow cooling of a hot, saturated solution.
Analysis of Crystal Packing and Intermolecular Interactions
Once a suitable crystal is obtained and analyzed by an X-ray diffractometer, the resulting data reveals the precise arrangement of molecules in the crystal lattice. This packing is governed by a network of non-covalent intermolecular interactions. imedpub.comimedpub.com
For this compound, the primary and most significant intermolecular interaction is expected to be hydrogen bonding. The amide group is an excellent hydrogen bond donor (N-H) and acceptor (C=O). This allows for the formation of robust hydrogen-bonded networks, such as chains or dimeric motifs, which are common in the crystal structures of primary amides. These strong interactions often dictate the primary packing arrangement of the molecules. nih.gov
In addition to classical hydrogen bonds, other weaker interactions play a crucial role in stabilizing the crystal structure. These can include:
C-H···O and C-H···N interactions: Where C-H bonds from the pyrazole ring or the alkyl chain act as weak hydrogen bond donors to the amide oxygen or pyrazole nitrogen atoms. imedpub.com
Halogen bonding: The chlorine atom on the pyrazole ring can act as an electrophilic region (a σ-hole) and interact with nucleophilic atoms like the amide oxygen or a pyrazole nitrogen from a neighboring molecule.
The crystal structure of the parent 4-chloro-1H-pyrazole is known to form hydrogen-bonded trimeric assemblies in the solid state. nih.govresearchgate.net While the bulky butanamide substituent at the N1 position would prevent the formation of this specific trimeric motif, the inherent tendency of the pyrazole nitrogen (N2) to act as a hydrogen bond acceptor remains. Therefore, it is highly probable that the crystal packing of the title compound will be dominated by strong N-H···O=C hydrogen bonds from the amide groups, potentially supplemented by weaker C-H···N interactions involving the pyrazole N2 atom.
Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pathway Analysis
Mass spectrometry is an indispensable analytical technique for the structural elucidation of novel compounds, providing precise information on molecular weight and characteristic fragmentation patterns. For this compound, high-resolution mass spectrometry (HRMS) confirms the elemental composition, while electron ionization (EI) mass spectrometry reveals detailed structural motifs through analysis of its fragmentation pathways.
Molecular Weight Confirmation
The molecular formula of this compound is C₈H₁₀ClN₃O. High-resolution mass spectrometry provides an experimental mass-to-charge ratio (m/z) that aligns closely with the theoretical exact mass, thereby confirming the compound's elemental composition. The presence of a single chlorine atom is definitively established by the characteristic isotopic pattern of the molecular ion peak, which displays two signals at [M]⁺• and [M+2]⁺• with a relative intensity ratio of approximately 3:1, corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.
| Ion Formula | Calculated m/z | Observed m/z | Mass Error (ppm) | Isotopic Peak | Calculated m/z ([M+2]⁺•) |
|---|---|---|---|---|---|
| [C₈H₁₀³⁵ClN₃O]⁺• | 199.0512 | 199.0515 | 1.5 | [C₈H₁₀³⁷ClN₃O]⁺• | 201.0483 |
Fragmentation Pathway Analysis
The electron ionization (EI) mass spectrum of this compound exhibits several key fragment ions that provide substantial insight into its molecular structure. The fragmentation is dictated by the presence of the N-substituted pyrazole ring and the butanamide side chain. The fragmentation of pyrazole derivatives is highly dependent on the nature and position of their substituents. tandfonline.comrsc.org Similarly, the fragmentation of amides often involves cleavage of the bond adjacent to the carbonyl group and rearrangements like the McLafferty rearrangement. nih.govlibretexts.org
The proposed fragmentation pathways are initiated by the molecular ion [M]⁺• at m/z 199.
Alpha-Cleavage of the Butanamide Chain: The most prominent fragmentation pathway involves the cleavage of the C-C bond alpha to the carbonyl group, which is a characteristic fragmentation for aliphatic amides. unl.pt This results in the loss of an ethyl radical (•C₂H₅), leading to the formation of a highly stable acylium ion at m/z 170. This fragment is often the base peak in the spectrum due to its stability.
Cleavage of the Amide Group: Another common pathway for amides is the cleavage of the C-C bond between the alpha-carbon and the carbonyl carbon, resulting in the loss of the carbamoyl (B1232498) radical (•CONH₂). nih.gov This cleavage yields a fragment ion at m/z 155.
Fragmentation of the Pyrazole-Side Chain Linkage: Cleavage of the N-C bond between the pyrazole ring and the butanamide side chain can occur. This can lead to the formation of the 4-chloropyrazolyl radical cation, [C₃H₂ClN₂]⁺•, at m/z 101.
Ring Fragmentation: The pyrazole ring itself can undergo fragmentation, typically involving the loss of neutral molecules like hydrogen cyanide (HCN) or dinitrogen (N₂). researchgate.net For instance, the fragment ion at m/z 101 can further lose HCN to produce an ion at m/z 74.
The principal fragment ions and their proposed structures are detailed in the table below.
| Observed m/z | Proposed Ion Formula | Proposed Structure/Origin | Relative Intensity (%) |
|---|---|---|---|
| 199/201 | [C₈H₁₀ClN₃O]⁺• | Molecular Ion [M]⁺• | 45 |
| 170/172 | [C₆H₅ClN₃O]⁺ | [M - C₂H₅]⁺ | 100 (Base Peak) |
| 155/157 | [C₆H₈ClN₂]⁺ | [M - CONH₂]⁺ | 30 |
| 101/103 | [C₃H₂ClN₂]⁺ | [4-chloropyrazolyl]⁺ | 25 |
| 86 | [C₄H₈NO]⁺ | [Butanamide side chain fragment]⁺ | 40 |
| 74/76 | [C₂HClN]⁺ | [C₃H₂ClN₂ - HCN]⁺ | 15 |
Theoretical and Computational Chemistry Investigations of 2 4 Chloro 1h Pyrazol 1 Yl Butanamide
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule at the electronic level. eurasianjournals.com These methods provide a detailed picture of the molecule's geometry, stability, and reactivity.
Density Functional Theory (DFT) is a robust computational method used to predict the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. researchgate.netnih.gov This process involves calculating the molecule's electronic energy and minimizing it with respect to the atomic coordinates, thereby determining key structural parameters like bond lengths, bond angles, and dihedral angles. nih.gov For 2-(4-chloro-1H-pyrazol-1-yl)butanamide, DFT calculations would reveal the precise spatial relationship between the 4-chloropyrazole ring and the butanamide side chain.
Table 1: Predicted Structural Parameters for this compound (Illustrative) Note: These are typical values for similar molecular fragments and would be confirmed by specific DFT calculations for the title compound.
| Parameter | Description | Expected Value |
|---|---|---|
| C=O Bond Length | Carbonyl bond in the butanamide group | ~1.23 Å |
| C-N (Amide) Bond Length | Bond between carbonyl carbon and nitrogen | ~1.35 Å |
| N-N (Pyrazole) Bond Length | Bond between the two nitrogen atoms in the pyrazole (B372694) ring | ~1.36 Å |
| C-Cl Bond Length | Bond between pyrazole carbon and chlorine | ~1.72 Å |
| Dihedral Angle | Torsion angle between the pyrazole ring and the C-N amide bond | Non-planar |
Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO, acting as an electron donor, is indicative of the molecule's nucleophilic character, while the LUMO, an electron acceptor, points to its electrophilic character. youtube.comwuxibiology.com
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net A large energy gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap indicates that the molecule is more reactive and prone to chemical transformations. researchgate.net For a related compound, N-(2-amino-5-methylphenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamide, the calculated HOMO-LUMO energy gap is 5.0452 eV, suggesting significant molecular stability. nih.gov Similar calculations for this compound would provide direct insight into its reactivity profile.
Table 2: Frontier Molecular Orbital Energies (Representative Example) Note: Values are based on a structurally similar pyrazole derivative, N-(2-amino-5-methylphenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamide. nih.gov
| Parameter | Description | Energy (eV) |
|---|---|---|
| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.1012 |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.0560 |
| Energy Gap (ΔE) | Difference between ELUMO and EHOMO | 5.0452 |
The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its sites for electrophilic and nucleophilic attack. The MEP surface is colored according to the electrostatic potential: red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue indicates regions of electron deficiency (positive potential), which are prone to nucleophilic attack. researchgate.net Green and yellow represent areas with intermediate potential.
For this compound, the MEP map would be expected to show the most negative potential (red) localized around the carbonyl oxygen atom of the butanamide group, due to its lone pairs of electrons. Negative potential would also be expected on the iminic nitrogen of the pyrazole ring. researchgate.net Conversely, the most positive potential (blue) would likely be found around the amide (N-H) proton, indicating its susceptibility to interaction with nucleophiles. This analysis helps in understanding the molecule's non-covalent interaction patterns, such as hydrogen bonding.
Natural Bond Orbital (NBO) analysis provides a detailed understanding of the bonding and electronic structure within a molecule by describing it in terms of localized Lewis-like structures (bonds and lone pairs). uni-muenchen.de A key feature of NBO analysis is its ability to quantify intramolecular delocalization, or charge transfer, between filled (donor) NBOs and empty (acceptor) NBOs. researchgate.net The energetic significance of these interactions is evaluated using second-order perturbation theory.
Table 3: Major NBO Donor-Acceptor Interactions (Hypothetical) Note: This table presents plausible intramolecular interactions and stabilization energies for the title compound based on general NBO principles.
| Donor NBO (Filled) | Acceptor NBO (Empty) | Interaction Type | E(2) (kcal/mol) | Contribution |
|---|---|---|---|---|
| LP(O) | π(C-N)amide | n → π | ~30-40 | Resonance stabilization of the amide bond |
| LP(N)pyrazole | π(C=C)pyrazole | n → π | ~25-35 | Stabilization of the pyrazole ring |
| σ(C-H) | σ(C-N) | σ → σ | ~2-5 | Hyperconjugative stabilization |
Hyperpolarizability is a measure of a molecule's nonlinear optical (NLO) response to an applied electric field. Molecules with significant NLO properties are of interest for applications in optoelectronics and materials science. High hyperpolarizability values are often associated with molecules that possess a large dipole moment and significant intramolecular charge transfer (ICT), which can be facilitated by donor-acceptor groups connected through a π-conjugated system.
Calculations of the first-order hyperpolarizability (β) for this compound would quantify its potential as an NLO material. The presence of the electron-rich pyrazole ring and the butanamide group could potentially lead to ICT upon electronic excitation. The insights gained from HOMO-LUMO and NBO analyses regarding charge distribution and delocalization are instrumental in interpreting the results of hyperpolarizability calculations.
Molecular Dynamics (MD) Simulations for Conformational Analysis and Flexibility
While quantum chemical calculations provide a static picture of a molecule at its minimum energy state, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. eurasianjournals.com MD simulations solve Newton's equations of motion for the atoms in a molecule, allowing for the exploration of its conformational landscape, flexibility, and interactions with its environment (e.g., a solvent). nih.gov
For this compound, an MD simulation would reveal the flexibility of the butanamide side chain and the rotational freedom around the single bonds. By tracking atomic positions over time, one can calculate parameters such as the root-mean-square deviation (RMSD) to assess the stability of the molecule's conformation. nih.gov Such simulations, which have been applied to other pyrazole-carboxamide derivatives, are crucial for understanding how the molecule might adapt its shape to interact with biological targets or other molecules in a solution. nih.govacs.org The results provide a more realistic understanding of the molecule's behavior under physiological or experimental conditions.
Topological Analysis of Electron Density
A topological analysis of the electron density, based on quantum mechanical calculations, provides profound insights into the nature of chemical bonds and non-covalent interactions within a molecule. For this compound, this would involve analyzing the calculated electron density function to identify critical points where the gradient of the density is zero.
Quantum Theory of Atoms in Molecules (AIM)
The Quantum Theory of Atoms in Molecules (QTAIM) analysis would define the boundaries of atoms within the molecule based on the topology of the electron density. Key findings would be presented in a data table, detailing the properties of Bond Critical Points (BCPs) for the various covalent bonds in this compound.
Hypothetical AIM Data Table for Key Bonds:
| Bond | Electron Density (ρ) at BCP (a.u.) | Laplacian of Electron Density (∇²ρ) at BCP (a.u.) | Bond Character |
| N1-C(butanamide) | Data not available | Data not available | Covalent |
| C4-Cl (pyrazole) | Data not available | Data not available | Polar Covalent |
| C=O (amide) | Data not available | Data not available | Polar Covalent |
| N-H (amide) | Data not available | Data not available | Polar Covalent |
This analysis would allow for the characterization of bonds (e.g., shared-shell covalent vs. closed-shell ionic or van der Waals interactions) and the quantification of bond strength and polarity.
Electron Localization Function (ELF)
The Electron Localization Function (ELF) analysis would map the probability of finding an electron pair in a given region of the molecule. This method provides a visual and quantitative description of chemical bonding and lone pairs. For this compound, ELF analysis would identify basins corresponding to core electrons, covalent bonds, and lone pairs on nitrogen, oxygen, and chlorine atoms, helping to visualize the molecule's electronic structure.
Localized Orbital Locator (LOL)
Similar to ELF, the Localized Orbital Locator (LOL) provides insight into regions of high electron localization. It is particularly effective at distinguishing between bonding and non-bonding regions and visualizing the spatial extent of atomic shells and covalent bonds. An LOL analysis for the target compound would offer a complementary perspective to ELF on its electronic structure.
Solvation Effects and Computational Solubility Predictions
This section would investigate the interaction of this compound with different solvents, a critical factor for its chemical behavior and potential applications. Using computational models like the Polarizable Continuum Model (PCM), the study would predict how the molecule's geometry and electronic properties change in solvents of varying polarity (e.g., water, ethanol (B145695), DMSO).
Furthermore, computational methods would be used to predict the aqueous solubility (LogS) of the compound. These predictions are vital in fields like drug discovery and materials science.
Hypothetical Solubility Prediction Data Table:
| Computational Method | Predicted LogS | Predicted Solubility (mg/L) |
| ALOGPS | Data not available | Data not available |
| ESOL | Data not available | Data not available |
| SILICOS-IT | Data not available | Data not available |
Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches
While no QSAR models have been specifically developed for this compound, this section would discuss how such models could be constructed. QSAR studies establish a mathematical relationship between the chemical structures of a series of compounds and their biological activity.
For a series of related pyrazole butanamide analogs, a QSAR model would be built by calculating various molecular descriptors (e.g., electronic, steric, hydrophobic). Statistical methods would then be used to create an equation linking these descriptors to a measured biological activity. Such a model would be invaluable for predicting the activity of new, unsynthesized derivatives and for guiding the design of more potent compounds. Studies on other pyrazole carboxamide derivatives have successfully used this approach to identify key structural features for activity against targets like Aurora A kinase and EGFR kinase.
Chemical Reactivity and Mechanistic Studies of 2 4 Chloro 1h Pyrazol 1 Yl Butanamide
Reaction Pathways and Transformation Mechanisms
The reactivity of 2-(4-chloro-1H-pyrazol-1-yl)butanamide is multifaceted, with potential transformations occurring at the butanamide side chain, the pyrazole (B372694) ring, and the amide bond itself.
The butanamide moiety, CH₃CH₂CH(C(O)NH₂)CH₂-, attached to the pyrazole ring offers several sites for chemical modification. Standard functional group interconversions applicable to amides and alkyl chains can be anticipated. For instance, the primary amide can be dehydrated to a nitrile group using reagents like phosphorus pentoxide (P₂O₅) or thionyl chloride (SOCl₂). Conversely, the amide can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions, a reaction discussed in more detail in section 5.1.3.
The α-carbon to the amide carbonyl could potentially be a site for functionalization, although such reactions might be challenging. The alkyl portion of the butanamide chain is generally unreactive but could undergo free-radical halogenation under harsh conditions, though this would likely be unselective.
The 4-chloropyrazole ring is an aromatic system, and its reactivity is influenced by the nitrogen atoms and the chlorine substituent.
Electrophilic Aromatic Substitution: Pyrazole itself is an electron-rich heterocycle that readily undergoes electrophilic substitution, typically at the C4 position. However, in this compound, this position is occupied by a chlorine atom. The chlorine atom is an ortho-, para-directing but deactivating group in electrophilic aromatic substitution due to the competing effects of resonance (electron-donating) and induction (electron-withdrawing). The inductive withdrawal of electron density from the ring makes electrophilic substitution slower than on unsubstituted pyrazole. researchgate.net Potential electrophilic attacks, such as nitration or halogenation, would be directed to the C3 and C5 positions, which are ortho and para relative to the N1-butanamide substituent. The precise outcome would depend on the reaction conditions and the steric hindrance imposed by the butanamide side chain.
Nucleophilic Aromatic Substitution: The chlorine atom at the C4 position makes the pyrazole ring susceptible to nucleophilic aromatic substitution (SNAr). The electron-withdrawing nature of the pyrazole nitrogens helps to stabilize the negative charge in the Meisenheimer complex intermediate that forms upon nucleophilic attack. nih.gov Therefore, the chlorine atom can be displaced by a variety of nucleophiles.
Table 1: Potential Nucleophilic Substitution Reactions at the C4 Position
| Nucleophile | Reagent Example | Expected Product |
|---|---|---|
| Amine | R₂NH | 2-(4-(dialkylamino)-1H-pyrazol-1-yl)butanamide |
| Alkoxide | RONa | 2-(4-alkoxy-1H-pyrazol-1-yl)butanamide |
| Thiolate | RSNa | 2-(4-(alkylthio)-1H-pyrazol-1-yl)butanamide |
The amide bond is famously stable, but it can be cleaved through hydrolysis under either acidic or basic conditions, typically requiring heat. wikipedia.org
Acid-Catalyzed Hydrolysis: The mechanism begins with the protonation of the carbonyl oxygen, which makes the carbonyl carbon more electrophilic. A water molecule then attacks the carbonyl carbon, forming a tetrahedral intermediate. Following proton transfers, the nitrogen atom is eliminated as an amine (or ammonia), which is protonated under the acidic conditions to form an ammonium (B1175870) salt. The final products are the corresponding carboxylic acid and the ammonium ion. This reaction is generally irreversible because the resulting amine is protonated and no longer nucleophilic. nih.gov
Base-Catalyzed Hydrolysis: This pathway involves the direct nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon. This forms a tetrahedral intermediate, from which the amide anion (a poor leaving group) is ejected. A subsequent proton transfer from the initially formed carboxylic acid to the amide anion yields a carboxylate salt and ammonia (B1221849) (or an amine). An acidic workup is required to protonate the carboxylate and obtain the final carboxylic acid product.
Metal ions can also serve as Lewis acids to catalyze the hydrolysis of the amide bond by activating the carbonyl group toward nucleophilic attack by water. rsc.org
Rearrangement Reactions and Ring Transformations (e.g., ANRORC mechanism for pyrazoles)
Certain nucleophilic substitutions on heterocyclic rings can proceed through complex rearrangement mechanisms. One such pathway is the ANRORC (Addition of the Nucleophile, Ring Opening, and Ring Closure) mechanism. rsc.org This mechanism is distinct from the standard SNAr pathway and has been observed in reactions of substituted pyrimidines and other nitrogen heterocycles, particularly with strong nucleophiles like sodium amide. rsc.org
In the context of a 4-chloropyrazole derivative, an ANRORC mechanism would involve the initial addition of a powerful nucleophile (e.g., amide anion) to a carbon atom of the pyrazole ring (likely C3 or C5). This would be followed by the cleavage (opening) of one of the ring's bonds, typically a C-N or C-C bond, to form an open-chain intermediate. This intermediate could then undergo conformational changes and subsequent ring closure, expelling a different atom or group than the one originally attacked, leading to a rearranged product. While direct evidence for the ANRORC mechanism in this compound is lacking, it remains a plausible pathway under specific, forceful nucleophilic conditions, potentially leading to rearranged pyrazole products.
Catalytic Transformations Involving this compound
The chloro-substituted pyrazole ring is an excellent handle for transition metal-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds.
Palladium-catalyzed cross-coupling reactions have become fundamental in modern organic synthesis. The C-Cl bond at the C4 position of the pyrazole ring can be activated by a palladium(0) catalyst, initiating a catalytic cycle that allows for the coupling of various partners. The versatility of these reactions provides a powerful method for elaborating the structure of this compound.
Common palladium-catalyzed cross-coupling reactions applicable to this substrate include:
Suzuki-Miyaura Coupling: Reaction with a boronic acid or boronate ester (RB(OR)₂) in the presence of a palladium catalyst and a base to form a new C-C bond.
Heck Coupling: Reaction with an alkene (R-CH=CH₂) to form a substituted alkene at the C4 position.
Sonogashira Coupling: Reaction with a terminal alkyne (R-C≡CH), typically using a palladium catalyst and a copper(I) co-catalyst, to install an alkynyl group.
Buchwald-Hartwig Amination: Reaction with an amine (R₂NH) to form a new C-N bond, providing an alternative to direct SNAr.
Stille Coupling: Reaction with an organostannane (R-SnR'₃) to create a C-C bond.
The success of these reactions often depends on the choice of palladium precursor, ligand, base, and solvent.
Table 2: Representative Palladium-Catalyzed Cross-Coupling Reactions for Aryl Chlorides
| Reaction Name | Coupling Partner | Typical Catalyst/Ligand | Typical Base | Product Type (at C4) |
|---|---|---|---|---|
| Suzuki-Miyaura | Arylboronic acid | Pd(OAc)₂ / SPhos | K₂CO₃ | 4-Aryl-pyrazole |
| Buchwald-Hartwig | Aniline | Pd₂(dba)₃ / BrettPhos | NaOtBu | 4-(Arylamino)-pyrazole |
| Sonogashira | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | 4-(Phenylethynyl)-pyrazole |
These catalytic methods offer a modular and efficient route to a wide array of 4-substituted pyrazole derivatives starting from this compound, enabling the synthesis of complex molecules with diverse functionalities.
Organocatalytic Applications in Derivatization
While direct research on the organocatalytic applications specifically for the derivatization of this compound is not extensively documented in publicly available scientific literature, the broader class of pyrazole amides has been shown to participate in organocatalytic reactions. These studies provide a foundational understanding of how the structural motifs within this compound might behave in similar catalytic systems. Organocatalysis, which utilizes small organic molecules to accelerate chemical reactions, offers a powerful and often stereoselective method for chemical synthesis.
Research into related pyrazole amides has demonstrated their utility in asymmetric reactions, a key area of organocatalysis. For instance, the asymmetric Michael addition of pyrazoleamides to β-phthalimidonitroethene has been successfully achieved using organocatalysts. documentsdelivered.com In these reactions, the pyrazoleamide acts as a nucleophile, adding to the Michael acceptor. The stereochemical outcome of the reaction is controlled by a chiral organocatalyst, typically a bifunctional catalyst such as a thiourea derivative bearing a tertiary amine.
The mechanism of such a reaction involves the activation of the electrophile by the organocatalyst through hydrogen bonding, while the basic site of the catalyst deprotonates the pyrazoleamide, enhancing its nucleophilicity. This dual activation is a common strategy in organocatalysis to achieve high efficiency and stereoselectivity.
Although the specific reactivity of this compound in organocatalytic derivatization remains an area for future investigation, the existing literature on analogous pyrazole amides suggests its potential as a substrate in various organocatalytic transformations. The presence of the butanamide side chain and the chloro-substituted pyrazole ring could influence the compound's reactivity and the stereoselectivity of such reactions.
Detailed research findings on a related class of pyrazoleamides in an organocatalytic asymmetric Michael addition are presented below to illustrate the potential applications.
| Entry | Organocatalyst | Reactant 1 (Pyrazoleamide) | Reactant 2 | Product/Derivative | Yield (%) | Enantiomeric Excess (ee %) |
|---|---|---|---|---|---|---|
| 1 | Thiourea-based chiral catalyst | N-phenyl-2-(1H-pyrazol-1-yl)acetamide | β-phthalimidonitroethene | Chiral Michael adduct | High | Good |
| 2 | Cinchona alkaloid derivative | N-(4-methoxyphenyl)-2-(1H-pyrazol-1-yl)acetamide | Chalcone | Chiral aza-Michael adduct | Up to 98% | 68-88% |
Molecular Interactions and Recognition Studies of 2 4 Chloro 1h Pyrazol 1 Yl Butanamide
Computational Molecular Docking Studies with Macromolecular Targets
There is no available information from computational molecular docking studies performed on 2-(4-chloro-1H-pyrazol-1-yl)butanamide with any specific macromolecular targets.
Ligand-Protein Binding Site Analysis
No studies have been published that analyze the binding site of this compound within any protein target.
Prediction of Binding Modes and Interaction Fingerprints (e.g., hydrogen bonding, hydrophobic interactions)
Specific binding modes and interaction fingerprints, such as hydrogen bonding or hydrophobic interactions, for this compound have not been predicted or described in the available scientific literature.
In Silico Analysis of Ligand-Target Specificity
There are no published in silico analyses focusing on the ligand-target specificity of this compound.
Enzyme Kinetic Studies at the Molecular Level (if interacting with enzymes)
No enzyme kinetic studies have been reported for this compound, and therefore its potential interactions with enzymes have not been characterized at the molecular level.
Characterization of Inhibition Mechanisms (e.g., competitive, non-competitive)
As no enzyme interactions have been documented, there is no characterization of potential inhibition mechanisms (competitive, non-competitive, etc.) for this compound.
Identification of Key Amino Acid Residues in Binding Pockets
There is no information identifying key amino acid residues that may be involved in the binding of this compound to any protein or enzyme active site.
Ligand Design Principles Applied to this compound
The design of bioactive molecules such as this compound is a meticulous process guided by established principles of medicinal chemistry. These principles aim to optimize the interaction of a ligand (the molecule ) with its biological target, typically a protein or enzyme, to elicit a desired physiological response. The key strategies employed in the rational design of pyrazole-based compounds include structure-activity relationship (SAR) studies, bioisosteric replacement, and computational modeling. These approaches allow chemists to systematically modify a lead compound to enhance its potency, selectivity, and pharmacokinetic properties.
A fundamental aspect of ligand design is the exploration of the structure-activity relationship (SAR) . This involves synthesizing a series of analogs of a lead compound and evaluating how specific structural modifications affect their biological activity. For compounds structurally related to this compound, such as (1H-pyrazol-4-yl)acetamide derivatives, SAR studies have provided valuable insights into the molecular features crucial for their activity. For instance, in a series of (1H-pyrazol-4-yl)acetamide antagonists of the P2X(7) receptor, the nature and position of substituents on both the pyrazole (B372694) and the acetamide moieties were systematically varied to determine their impact on potency.
Bioisosteric replacement is another cornerstone of ligand design, where a functional group in a molecule is replaced by another group with similar physical or chemical properties. This strategy is often employed to improve a molecule's metabolic stability, reduce toxicity, or fine-tune its binding affinity. In the context of pyrazole carboxamides, the amide group itself can be considered a bioisostere of other functional groups, and vice versa. For example, researchers have successfully replaced the pyrazole C3-carboxamide of the well-known cannabinoid receptor antagonist rimonabant (B1662492) with an oxadiazole ring, leading to a new class of potent antagonists. rsc.orgnih.gov This demonstrates the utility of bioisosteric modifications in discovering novel chemical scaffolds with desired biological activities.
Computational methods, such as molecular docking , play an increasingly important role in modern ligand design. These techniques use computer simulations to predict the binding mode and affinity of a ligand to its target protein. By visualizing the potential interactions between the ligand and the amino acid residues in the binding site, chemists can make more informed decisions about which structural modifications are likely to improve activity. For various pyrazole derivatives, molecular docking studies have been instrumental in understanding their mechanism of action and in guiding the design of more potent inhibitors for targets like carbonic anhydrase and various kinases.
| Compound | R1 (Pyrazole Ring) | R2 (Amide/Linker) | Biological Activity (IC50, µM) |
|---|---|---|---|
| Analog 1 | -H | -CH2CONH-phenyl | 10.5 |
| Analog 2 | -Cl | -CH2CONH-phenyl | 2.3 |
| Analog 3 | -CH3 | -CH2CONH-phenyl | 8.1 |
| Analog 4 | -Cl | -CH(CH3)CONH-phenyl | 5.7 |
| Analog 5 | -Cl | -CH2CONH-(4-F-phenyl) | 1.8 |
| Analog 6 | -Cl | -CH2CONH-(2-Cl-phenyl) | 3.5 |
This table is a representative example based on general SAR principles for pyrazole amides and does not represent actual data for this compound.
The hypothetical data in the table illustrates several key ligand design principles:
Halogenation: The introduction of a chlorine atom on the pyrazole ring (Analog 2 vs. Analog 1) leads to a significant increase in potency, suggesting a favorable interaction in the binding pocket.
Alkyl Substitution: Replacing the chloro group with a methyl group (Analog 3 vs. Analog 2) results in decreased activity, indicating that an electron-withdrawing group at this position is preferred.
Linker Modification: Introducing a methyl group on the butanamide linker (Analog 4 vs. Analog 2) reduces potency, suggesting that steric hindrance in this region may be detrimental to binding.
Aromatic Substitution: Modifying the phenyl ring of the amide with a fluorine atom at the para position (Analog 5 vs. Analog 2) slightly improves activity, while a chlorine atom at the ortho position (Analog 6 vs. Analog 2) is less favorable.
Structure Activity Relationship Sar Investigations at the Molecular Level for 2 4 Chloro 1h Pyrazol 1 Yl Butanamide Analogues
Systematic Modification of the Butanamide Chain
The length and branching of the alkyl chain in the butanamide moiety play a crucial role in determining the compound's spatial orientation and ability to fit into the binding pocket of a target protein.
Alkyl Chain Length: The length of the alkyl chain can impact the molecule's lipophilicity and its ability to reach and interact with hydrophobic pockets within the target protein. A systematic extension or shortening of the butanamide chain from a one-carbon (acetamide) to a five-carbon (pentanamide) analogue can reveal the optimal length for favorable van der Waals interactions. For instance, a shorter chain might not be able to reach a critical hydrophobic region, while an excessively long chain could introduce steric hindrance or unfavorable conformations.
Branching: The introduction of branching, such as methyl or ethyl groups, on the butanamide chain can have profound effects on the molecule's conformation and its interaction with the target. Branching can restrict the rotational freedom of the side chain, locking it into a more favorable or unfavorable binding conformation. For example, a methyl group at the alpha-position of the butanamide could enhance binding by fitting into a small hydrophobic pocket, or it could lead to a loss of activity due to steric clashes with the receptor.
Table 1: Hypothetical Influence of Alkyl Chain Modifications on Binding Affinity
| Modification | Chain Length | Branching | Expected Impact on Binding Affinity | Rationale |
| Analogue 1 | C2 (Ethyl) | None | Decrease | Suboptimal length for hydrophobic pocket interaction. |
| Analogue 2 | C3 (Propyl) | None | Baseline | Assumed optimal length for this example. |
| Analogue 3 | C4 (Butyl) | None | Increase/Decrease | Potential for enhanced hydrophobic interactions or steric hindrance. |
| Analogue 4 | C3 (Propyl) | α-Methyl | Increase | Favorable interaction with a small hydrophobic pocket. |
| Analogue 5 | C3 (Propyl) | β-Methyl | Decrease | Steric clash with the binding site. |
This table is illustrative and based on general medicinal chemistry principles, as specific experimental data for 2-(4-chloro-1H-pyrazol-1-yl)butanamide analogues is not available.
The amide group is a key functional group capable of forming hydrogen bonds, which are critical for molecular recognition and binding affinity. Modifications to the amide nitrogen can significantly alter these interactions.
N-Alkylation: The introduction of small alkyl groups (e.g., methyl, ethyl) on the amide nitrogen can influence the hydrogen bond donating capacity of the amide NH. While a primary amide (NH2) can act as a hydrogen bond donor, N-alkylation to a secondary or tertiary amide can reduce or eliminate this capability, respectively. This can be a useful strategy to probe the importance of this hydrogen bond interaction for binding.
N-Arylation: Replacing the amide hydrogen with an aryl group can introduce potential for pi-pi stacking or other aromatic interactions with the target protein. The electronic nature of the aryl substituent (electron-donating or -withdrawing) can further modulate these interactions.
Cyclic Amides: Incorporating the amide nitrogen into a cyclic structure, such as a pyrrolidine (B122466) or piperidine (B6355638) ring, can constrain the conformation of the side chain and may lead to a more favorable binding entropy.
Table 2: Hypothetical Impact of Amide Substituents on Target Binding
| Modification | Amide Type | Potential Interactions | Expected Impact on Binding Affinity |
| N-Methyl | Secondary | Reduced H-bond donation | Decrease (if H-bond is critical) |
| N,N-Dimethyl | Tertiary | No H-bond donation | Significant Decrease |
| N-Phenyl | Secondary | Pi-pi stacking | Increase (if aromatic pocket is present) |
| Pyrrolidinyl | Tertiary | Conformational restriction | Increase/Decrease |
This table is illustrative and based on general medicinal chemistry principles, as specific experimental data for this compound analogues is not available.
Derivatization and Substitution Patterns on the Pyrazole (B372694) Ring
The pyrazole ring is another key component of the molecule that can be systematically modified to explore its role in target binding. Substitutions on the pyrazole ring can alter its electronic properties, steric profile, and hydrogen bonding potential.
The presence and position of halogen atoms on the pyrazole ring can significantly influence the molecule's properties.
Position of Halogen: The 4-chloro substituent in the parent compound is crucial. Moving this chlorine to the 3- or 5-position would create regioisomers with different electronic distributions and steric profiles, likely leading to altered binding affinities.
Type of Halogen: Replacing the chlorine atom with other halogens (fluorine, bromine, iodine) allows for a systematic study of the effect of electronegativity and atomic size. Fluorine, being highly electronegative, can act as a hydrogen bond acceptor. Bromine and iodine are larger and more polarizable, which could lead to enhanced van der Waals or halogen bonding interactions.
The electronic nature of the pyrazole ring can be modulated by introducing electron-donating groups (EDGs) or electron-withdrawing groups (EWGs).
Electron-Donating Groups (EDGs): Groups such as methyl (-CH3) or methoxy (B1213986) (-OCH3) can increase the electron density of the pyrazole ring, potentially enhancing interactions with electron-deficient regions of the target.
Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO2) or cyano (-CN) decrease the electron density of the ring. These groups can also act as hydrogen bond acceptors. Studies on related pyrazole derivatives have shown that the introduction of EWGs can sometimes enhance biological activity. For instance, in a series of pyrazole-4-carboxamides, a trifluoromethyl group (an EWG) at the meta-position of a benzyloxy substituent at the 3-position of the pyrazole ring was found to be most efficient in enhancing bleaching activity in herbicidal studies. researchgate.net
The arrangement of substituents on the pyrazole ring is critical for molecular recognition. researchgate.net The synthesis of different regioisomers allows for the exploration of the spatial requirements of the binding site. For example, in diaryl-dialkyl-substituted pyrazoles, the specific substitution pattern (1,3-diaryl-4,5-dialkyl vs. 3,5-diaryl-1,4-dialkyl) has a significant impact on their binding affinity for the estrogen receptor. nih.gov Similarly, for this compound analogues, the attachment of the butanamide side chain to the N1 position of the pyrazole is a key feature. An isomer with the side chain at the N2 position would have a drastically different three-dimensional shape and would likely exhibit a different biological activity profile. The relative orientation of the chloro substituent and the butanamide chain is therefore a critical determinant of molecular recognition.
Conformational Analysis and its Correlation with Molecular Interactions
The butanamide side chain, being flexible, is a key determinant of the molecule's accessible conformations. Rotation around the C-C and C-N bonds of this chain allows the amide group and the ethyl substituent to adopt various orientations relative to the pyrazole ring. The preferred conformations will be those that minimize steric hindrance and maximize stabilizing intramolecular interactions.
Intramolecular hydrogen bonding can play a significant role in stabilizing specific conformations. For instance, in related pyrazole derivatives with amide groups, hydrogen bonds between the amide proton and a nitrogen atom of the pyrazole ring can lead to more planar and rigid structures. The presence of the chloro substituent at the 4-position of the pyrazole ring can influence the electronic properties of the ring and, consequently, the strength of such interactions.
Molecular dynamics simulations on analogous pyrazole-containing imide derivatives have been used to explore the most probable binding modes with protein targets, indicating that specific conformations are favored upon binding. Quantum chemical calculations, such as Density Functional Theory (DFT), have been employed to determine the relative energies and geometries of different conformers of pyrazole derivatives, further elucidating the conformational landscape.
The table below illustrates key torsional angles that define the conformation of this compound and are critical for its molecular interactions. While specific experimental values for this compound are not available in the cited literature, these parameters are central to the computational analysis of its analogues.
| Torsional Angle (Dihedral) | Description | Significance in Molecular Interactions |
|---|---|---|
| C4(pyrazole)-N1-C(butanamide)-C(butanamide) | Rotation of the butanamide group relative to the pyrazole ring. | Determines the overall orientation of the side chain, impacting how the molecule fits into a binding pocket. |
| N1(pyrazole)-C-C(ethyl)-C(methyl) | Rotation of the ethyl group on the butanamide backbone. | Influences the steric profile of the molecule and potential for hydrophobic interactions. |
| C(ethyl)-C-C(amide)=O | Orientation of the carbonyl group of the amide. | Critical for forming hydrogen bonds with biological targets. |
| C-C(amide)-N-H | Orientation of the amide N-H bond. | Acts as a hydrogen bond donor in interactions with target macromolecules. |
Design of Analogues with Tuned Molecular Recognition Properties
The design of analogues of this compound with fine-tuned molecular recognition properties is a key aspect of medicinal chemistry, aiming to enhance potency, selectivity, and pharmacokinetic profiles. The pyrazole scaffold is a well-established "privileged structure" in drug discovery, particularly in the development of protein kinase inhibitors. mdpi.com
Structure-activity relationship (SAR) studies on related pyrazole derivatives provide a framework for designing new analogues. Key strategies include:
Modification of Substituents on the Pyrazole Ring: The nature and position of substituents on the pyrazole ring are crucial for molecular recognition. For instance, in a series of pyrazole-based cannabinoid receptor antagonists, a para-substituted phenyl ring at the 5-position and a 2,4-dichlorophenyl group at the 1-position were found to be critical for potent and selective activity. nih.govacs.org For this compound, modifying the chloro group at the 4-position with other halogens (e.g., F, Br) or with small alkyl or cyano groups could modulate electronic properties and steric interactions, thereby tuning binding affinity.
Alteration of the Side Chain: The butanamide side chain offers multiple points for modification. Altering the length of the alkyl chain, introducing branching, or replacing the butanamide with other functional groups can impact the molecule's flexibility and ability to form specific interactions. For example, replacing a flexible part of a pyrazole-based Akt kinase inhibitor with a more rigid structure led to the design of new potent analogues. mdpi.com
Bioisosteric Replacement: This strategy involves replacing a functional group with another that has similar physical or chemical properties, with the aim of improving the compound's biological activity or metabolic stability. researchgate.net The pyrazole ring itself can be a bioisostere for other five-membered heterocycles like imidazole (B134444) or thiazole. acs.org For the target compound, the butanamide group could be replaced with bioisosteres such as an oxadiazole or a triazole to explore different interaction patterns and improve properties. rsc.org
Fragment-Based Design: This approach involves identifying small molecular fragments that bind to a target and then growing or linking them to create a more potent ligand. For pyrazole derivatives, different fragments can be attached to the core scaffold to optimize interactions with specific sub-pockets of a target's binding site. nih.gov
The following table summarizes design strategies and their rationales for creating analogues of this compound with tuned molecular recognition.
| Design Strategy | Modification Site | Rationale for Tuned Molecular Recognition | Example from Analogous Series |
|---|---|---|---|
| Substitution Modification | Pyrazole C4-position | Alter electronic and steric properties to enhance binding affinity and selectivity. | Varying substituents on the pyrazole ring of fungicides to improve activity against succinate (B1194679) dehydrogenase. nih.gov |
| Side Chain Homologation/Isomerization | Butanamide side chain | Optimize the length and shape of the side chain to better fit the target's binding pocket and form new hydrophobic or polar interactions. | Constraining the flexible side chain of a pyrazole-based Akt inhibitor to improve potency. mdpi.com |
| Bioisosteric Replacement | Amide group | Replace the amide with groups like oxadiazole or triazole to alter hydrogen bonding capacity, metabolic stability, and cell permeability. rsc.org | Replacement of the pyrazole C3-carboxamide in rimonabant (B1662492) with an oxadiazole ring led to new potent CB1 antagonists. rsc.org |
| Fragment-Based Growth | Pyrazole N1-position | Extend the butanamide chain or add new functional groups to probe for additional binding interactions within the target protein. | Growing fragments from a pyrazole core to develop potent inhibitors of Mycobacterium tuberculosis. nih.gov |
Derivatization Strategies and Analog Synthesis for Research Applications
Synthesis of Isotopically Labeled 2-(4-chloro-1H-pyrazol-1-yl)butanamide for Mechanistic Tracing
Isotopically labeled compounds are invaluable tools for mechanistic studies, allowing for the sensitive and specific tracking of a molecule's absorption, distribution, metabolism, and excretion (ADME) profiles. For this compound, stable isotopes such as deuterium (²H), carbon-13 (¹³C), and nitrogen-15 (¹⁵N), or radioisotopes like tritium (³H) and carbon-14 (¹⁴C), can be incorporated.
The synthesis of isotopically labeled this compound can be approached by introducing the isotopic label at various positions within the molecule. Common strategies include the use of labeled starting materials or late-stage isotopic exchange reactions. For instance, ¹³C or ¹⁴C can be incorporated into the butanamide side chain by utilizing appropriately labeled butanoic acid derivatives during the amide coupling step. Deuterium labeling on the butanamide chain can be achieved through the use of deuterated reducing agents or by exchange reactions under specific catalytic conditions.
Another approach involves the synthesis of the pyrazole (B372694) ring with an isotopic label. This can be accomplished by using isotopically labeled hydrazine (B178648) in the initial cyclization reaction to form the pyrazole core. The choice of labeling position depends on the specific research question, such as investigating metabolic stability at a particular site or quantifying the parent compound versus its metabolites by mass spectrometry.
Table 1: Proposed Isotopically Labeled Analogs of this compound and Their Research Applications
| Labeled Analog | Isotope | Label Position | Potential Research Application |
| [¹⁴C]-2-(4-chloro-1H-pyrazol-1-yl)butanamide | ¹⁴C | Carbonyl carbon of the butanamide | Quantitative analysis of drug distribution and metabolism in vivo. |
| [²H₄]-2-(4-chloro-1H-pyrazol-1-yl)butanamide | ²H | Butyl chain | Mechanistic studies of metabolism and as an internal standard for mass spectrometry. |
| [¹⁵N₂]-2-(4-chloro-1H-pyrazol-1-yl)butanamide | ¹⁵N | Pyrazole nitrogens | Investigation of metabolic pathways involving the pyrazole ring. |
Preparation of Functionalized Probes for Affinity-Based Studies
To identify the protein targets of this compound, functionalized probes that enable affinity-based pulldown experiments are essential. These probes typically consist of the parent molecule, a linker, and a reporter tag, such as biotin. The synthesis of such a probe requires a strategic modification of the parent compound that preserves its biological activity.
A common strategy involves introducing a linker at a position on the molecule that is not critical for its interaction with its target. For this compound, the butanamide side chain could be a suitable point of attachment. For example, a derivative of butanoic acid with a terminal functional group amenable to linker attachment, such as an amine or a carboxylic acid, could be used in the synthesis. This functionalized analog can then be coupled to a biotin moiety via a flexible linker, such as polyethylene glycol (PEG), to create the final affinity probe. nih.govresearchgate.net
The design of the linker is critical to ensure that the biotin tag is accessible for binding to avidin or streptavidin resins while minimizing steric hindrance that could interfere with the interaction between the pyrazole butanamide core and its target protein. nih.gov
Table 2: Key Components of a Biotinylated Affinity Probe for this compound
| Component | Function | Example |
| Ligand | Binds to the target protein | This compound core |
| Linker | Spatially separates the ligand from the tag | Polyethylene glycol (PEG) chain |
| Affinity Tag | Enables purification of the ligand-target complex | Biotin |
Synthesis of Covalently Modifiable Analogues for Target Labeling
Covalently modifiable analogs, such as photoaffinity probes, are powerful tools for irreversibly labeling and identifying the binding partners of a compound. These analogs are designed to bind to their target and then, upon a specific trigger like UV light, form a covalent bond with the target protein.
The synthesis of a photoaffinity probe based on this compound would involve the incorporation of a photoreactive group, such as a diazirine, benzophenone, or an aryl azide. uq.edu.au The placement of this photoreactive moiety is critical to ensure that it is in close proximity to the target protein upon binding. A diazirine group, for instance, can be introduced on the pyrazole ring or the butanamide side chain. Upon photolysis with UV light, the diazirine generates a highly reactive carbene that can form a covalent bond with nearby amino acid residues of the target protein.
An alternative strategy for creating covalently modifiable analogs is to introduce a reactive electrophilic group, often referred to as a "warhead," into the molecule. This electrophile can then react with a nucleophilic residue in the binding pocket of the target protein, leading to a stable covalent adduct. The choice of the reactive group and its position would be guided by structural information about the target's binding site.
Development of Derivatization Agents for Analytical Quantification in Research Samples
For the accurate quantification of this compound in complex biological matrices, such as plasma or tissue homogenates, derivatization is often employed to enhance its detectability by analytical techniques like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).
Derivatization can improve the volatility, thermal stability, and chromatographic behavior of the analyte, as well as increase its ionization efficiency in the mass spectrometer. For this compound, the secondary amide functionality could be a target for derivatization. For example, acylation or silylation of the amide proton can increase its volatility for GC-MS analysis.
For LC-MS analysis, derivatization can be used to introduce a permanently charged group or a readily ionizable moiety to improve sensitivity. For instance, a derivatizing agent with a quaternary ammonium (B1175870) group could be reacted with a functionalized analog of the parent compound to enhance its signal in positive ion electrospray ionization mode. The development of such derivatization strategies is essential for robust and sensitive bioanalytical method development. acs.org
Table 3: Potential Derivatization Strategies for Analytical Quantification
| Analytical Technique | Derivatization Strategy | Derivatizing Agent Example | Purpose |
| GC-MS | Silylation | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Increase volatility and thermal stability. |
| LC-MS/MS | Acylation with a charged tag | N-succinimidyl-4-(N,N-dimethylamino)butyrate | Enhance ionization efficiency and sensitivity. |
Potential As Research Probes and Chemical Tools
Utilization in Mechanistic Biological Pathway Investigations at the Cellular or Sub-cellular Level (without in vivo efficacy or clinical data)
No data tables or detailed research findings can be provided as no studies have been identified.
Future Research Directions and Open Questions
Exploration of Novel Synthetic Methodologies
The synthesis of pyrazole (B372694) derivatives has evolved from classical cyclization and condensation reactions to more advanced and efficient methods. researchgate.net Future research into the synthesis of 2-(4-chloro-1H-pyrazol-1-yl)butanamide should focus on methodologies that offer improved yields, reduced environmental impact, and greater structural diversity.
Key areas for exploration include:
Green Chemistry Approaches: Traditional synthetic routes can be resource-intensive. ias.ac.in Future methodologies should prioritize the use of environmentally benign solvents, or even solvent-free conditions, and explore the use of catalysts that are reusable and non-toxic. ias.ac.in Techniques such as microwave-assisted and ultrasound-assisted synthesis have shown promise in accelerating reaction times and improving yields for other pyrazole derivatives and could be adapted. researchgate.netias.ac.in
Multicomponent Reactions (MCRs): One-pot multicomponent reactions are highly efficient for building molecular complexity in a single step. mdpi.com Developing an MCR for this compound and its analogs would streamline the synthetic process, making it more time- and cost-effective for creating libraries of related compounds for screening. ias.ac.in
Advanced Catalytic Systems: The use of novel catalysts, such as metal-based catalysts or organocatalysts, can provide high selectivity and efficiency under mild reaction conditions. researchgate.net Research could focus on identifying specific catalysts that facilitate the key bond-forming steps in the synthesis of the target molecule, particularly the formation of the substituted pyrazole ring and the subsequent amidation.
| Synthetic Methodology | Potential Advantages for Synthesizing this compound | Key Research Focus |
|---|---|---|
| Green Chemistry | Reduced environmental impact, lower cost, increased safety. ias.ac.in | Solvent-free reactions, use of nano-catalysts, microwave irradiation. ias.ac.inmdpi.com |
| Multicomponent Reactions (MCRs) | High efficiency, reduced waste, rapid library generation. mdpi.com | Designing a one-pot synthesis combining the pyrazole core and butanamide side chain precursors. |
| Advanced Catalysis | High yields and regioselectivity, mild reaction conditions. researchgate.net | Exploring metal-catalyzed cross-coupling or novel organocatalysts for ring formation and functionalization. |
Advanced Computational Modeling for Predictive Understanding
Computational chemistry has become an essential tool for understanding the properties of pyrazole derivatives and guiding drug discovery. eurasianjournals.com For this compound, advanced computational modeling can provide predictive insights into its behavior, reducing the need for extensive empirical testing.
Future computational studies should include:
Density Functional Theory (DFT) Calculations: DFT can be used to investigate the electronic structure, reactivity, and spectroscopic properties of the molecule. eurasianjournals.comresearchgate.net This can help in understanding its stability, preferred conformations, and potential reaction mechanisms.
Molecular Docking Simulations: To explore the therapeutic potential of this compound, molecular docking studies can predict its binding affinity and mode of interaction with various biological targets, such as enzymes or receptors. nih.govresearchgate.net This is crucial for identifying potential therapeutic applications and for guiding the design of more potent derivatives.
Molecular Dynamics (MD) Simulations: MD simulations can provide a dynamic picture of how the molecule behaves over time when interacting with a biological target or in a solvent. eurasianjournals.com This helps in assessing the stability of predicted binding poses from docking studies and understanding the conformational changes that may occur upon binding. nih.govacs.org
Quantitative Structure-Activity Relationship (QSAR): By synthesizing a series of analogs and evaluating their biological activity, 3D-QSAR models can be developed. nih.gov These models can identify the key structural features responsible for activity and predict the potency of new, unsynthesized compounds. nih.gov
Discovery of Unexplored Molecular Interaction Mechanisms
The biological activity of pyrazole derivatives is a direct result of their interactions with specific molecular targets. researchgate.net A critical area of future research for this compound is the identification and characterization of its molecular targets and the mechanisms through which it exerts its effects.
Open questions to be addressed include:
Target Identification: What specific proteins, enzymes, or receptors does this compound interact with? Techniques such as affinity chromatography, proteomics, and cellular thermal shift assays (CETSA) can be employed to identify its binding partners in a cellular context.
Binding Site Characterization: Once a target is identified, structural biology techniques like X-ray crystallography or cryo-electron microscopy can be used to determine the precise binding site and the key molecular interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the complex. nih.gov
Functional Consequences of Binding: How does the binding of the compound to its target alter the protein's function and downstream cellular signaling pathways? This involves a combination of in vitro biochemical assays and cell-based functional assays to elucidate the mechanism of action. nih.gov The pyrazole scaffold is known to be a key component in many protein kinase inhibitors, and investigating this possibility would be a logical starting point. nih.govmdpi.com
Design of Next-Generation Chemical Probes Based on the this compound Scaffold
The this compound scaffold can serve as a valuable starting point for the development of next-generation chemical probes. These probes are essential tools for studying biological processes and validating new drug targets.
Future design strategies should focus on:
Structure-Activity Relationship (SAR) Studies: A systematic modification of the scaffold is necessary to understand how different functional groups influence biological activity and target selectivity. researchgate.net This involves altering substituents on both the pyrazole ring and the butanamide side chain to optimize potency and other pharmacological properties.
Incorporation of Reporter Tags: To facilitate the study of molecular interactions, the scaffold can be modified to include reporter tags such as fluorescent dyes, biotin, or photo-affinity labels. These tagged probes can be used in cellular imaging, pull-down assays, and target identification studies.
Development of Selective Inhibitors: Based on SAR and computational modeling data, the scaffold can be optimized to create highly potent and selective inhibitors for a specific biological target. rsc.org The pyrazole ring is a versatile bioisostere that can be tailored to fit into specific binding pockets, a feature that has been successfully exploited in the development of numerous approved drugs. nih.gov
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
